Welcome to the BenchChem Online Store!
molecular formula C20H14O2 B041708 1,1'-Bi-2-naphthol CAS No. 18531-99-2

1,1'-Bi-2-naphthol

Cat. No. B041708
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07151070B2

Procedure details

A two-neck round bottom flask (50 mL) was charged with a solution of catalyst 1c (122 mg, 0.2 mmol) in anhydrous CCl4 (10 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 2-naphthol (290 mg, 2 mmol) in anhydrous CCl4 (10 mL). The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3a, Yield 85%. 1HNMR (300 MHz, CDCl3) δ (ppm) 7.98 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.90 (d, J=7.8 Hz, 2H, 2×HC (5)), 7.38 (d, J=9.0 Hz, 2H, 2×HC (8)), 7.41–7.27 (m, 4H, 2×HC (6), 2×HC (7)), 7.16 (d,J=8.4 Hz, 2H, 2×HC (3)), 5.09 (s, 2H, 2×OH). e.e. 90% and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=90: 10; flow rate 1 mL/min; S-isomer, tR 7.78 min and R-isomer, tR 8.79 min).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11]>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][C:2]([OH:11])=[C:1]([C:1]3[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][C:2]=3[OH:11])[C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
122 mg
Type
catalyst
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07151070B2

Procedure details

A two-neck round bottom flask (50 mL) was charged with a solution of catalyst 1c (122 mg, 0.2 mmol) in anhydrous CCl4 (10 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 2-naphthol (290 mg, 2 mmol) in anhydrous CCl4 (10 mL). The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3a, Yield 85%. 1HNMR (300 MHz, CDCl3) δ (ppm) 7.98 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.90 (d, J=7.8 Hz, 2H, 2×HC (5)), 7.38 (d, J=9.0 Hz, 2H, 2×HC (8)), 7.41–7.27 (m, 4H, 2×HC (6), 2×HC (7)), 7.16 (d,J=8.4 Hz, 2H, 2×HC (3)), 5.09 (s, 2H, 2×OH). e.e. 90% and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=90: 10; flow rate 1 mL/min; S-isomer, tR 7.78 min and R-isomer, tR 8.79 min).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11]>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][C:2]([OH:11])=[C:1]([C:1]3[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][C:2]=3[OH:11])[C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
122 mg
Type
catalyst
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. until the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.